molecular formula C15H17NO4S2 B2470344 (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 101619-99-2

(2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B2470344
CAS RN: 101619-99-2
M. Wt: 339.42
InChI Key: FNXVIMLGINJXIS-UHFFFAOYSA-N
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Description

(2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H17NO4S2 and its molecular weight is 339.42. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compounds similar to (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have demonstrated moderate antitumor activity against malignant tumor cells. For instance, a series of related compounds showed notable antitumor effects, particularly against the UO31 renal cancer cell line, which was the most sensitive to these compounds (Horishny & Matiychuk, 2020). Additionally, other studies involving similar thiazolidinone derivatives have also indicated their potential in antitumor activity (Horishny et al., 2020).

Antimicrobial Activity

Some thiazolidinone derivatives, structurally related to the compound , have shown promise as antimicrobial agents. For instance, certain synthesized thiazolidin-4-one derivatives exhibited significant antimicrobial properties (Gouda et al., 2010). Another study on 5-arylidine derivatives of thiazolidin-4-one found that these compounds displayed noteworthy antibacterial and antifungal activities (Patel & Patel, 2012).

Corrosion Inhibition

Compounds similar to (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been studied for their potential as corrosion inhibitors. In particular, thiazolidinedione derivatives have been investigated as inhibitors for mild steel corrosion in hydrochloric acid solution, showing increased inhibition efficiency with rising concentrations (Yadav et al., 2015).

Crystal Structure Studies

The crystal structure of related thiazolidinone compounds has been analyzed, providing insights into their molecular configurations. This research can be essential for understanding the properties and potential applications of these compounds (Shahwar et al., 2012).

Green Chemistry Applications

Research has also been conducted on the synthesis of thiazolidinone derivatives in a manner that conforms to green chemistry principles. This includes methods that utilize water as a reaction medium and aim for nearly quantitative yields, demonstrating an environmentally friendly approach to synthesizing these compounds (Horishny & Matiychuk, 2020).

properties

IUPAC Name

(E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-18-11-8-10(9-12(19-2)14(11)20-3)4-5-13(17)16-6-7-22-15(16)21/h4-5,8-9H,6-7H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXVIMLGINJXIS-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

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